Lipophilicity (XLogP3) Differentiation Between CAS 941990-61-0 and the 4-Fluoro Analog
CAS 941990-61-0 (4-chloro) exhibits higher computed lipophilicity than its direct 4-fluorophenyl analog, 2-(1-((4-fluorophenyl)sulfonyl)piperidin-2-yl)-N-(2-methoxyphenethyl)acetamide [1]. Increased XLogP3 generally correlates with enhanced membrane permeability but may also elevate metabolic clearance and off-target binding risk. This differentiation is relevant for researchers selecting compounds for cell-based assays where permeability requirements are stringent.
| Evidence Dimension | Computed lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | 3.8 |
| Comparator Or Baseline | 4-Fluoro analog: XLogP3 = 3.4 (estimated by same method); note: experimental logP/logD values are not publicly available for either compound. |
| Quantified Difference | ΔXLogP3 ≈ +0.4 (target compound more lipophilic) |
| Conditions | Computed by XLogP3 3.0 algorithm as reported in PubChem; comparator value estimated using identical computational method. |
Why This Matters
A difference of ~0.4 log units can significantly affect membrane permeability and distribution, influencing suitability for intracellular target engagement in screening cascades.
- [1] PubChem Compound Summary for CID 16826812, 2-(1-((4-chlorophenyl)sulfonyl)piperidin-2-yl)-N-(2-methoxyphenethyl)acetamide. Computed Properties section, XLogP3 value. National Center for Biotechnology Information (2026). View Source
